molecular formula C8H12N4O2S B14908894 Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate

Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate

Cat. No.: B14908894
M. Wt: 228.27 g/mol
InChI Key: SXXBIWSXUQOWPG-UHFFFAOYSA-N
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Description

Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate is a chemical compound with the molecular formula C8H12N4O2S and a molecular weight of 228.27 g/mol . It features a 4,6-diaminopyrimidine ring system linked via a thioether bridge to a methyl propanoate ester. This structure classifies it as a pyrimidine derivative, a privileged scaffold in medicinal chemistry with significant pharmacological potential . Compounds containing the diaminopyrimidine core and thioether linkages are recognized as valuable intermediates in organic synthesis and for constructing more complex molecules with biological activity. Research into similar pyrimidine-thioether compounds has demonstrated their promise in the development of novel antimicrobial agents . For instance, structurally related molecules have been designed, synthesized, and evaluated as anti-infectives against various bacterial and fungal strains, showcasing the potential of this chemotype in addressing the challenge of antimicrobial resistance . As a building block, this compound can be utilized in further chemical transformations, such as hydrazinolysis, to generate new derivatives for biological screening . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12N4O2S

Molecular Weight

228.27 g/mol

IUPAC Name

methyl 3-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoate

InChI

InChI=1S/C8H12N4O2S/c1-14-7(13)2-3-15-8-11-5(9)4-6(10)12-8/h4H,2-3H2,1H3,(H4,9,10,11,12)

InChI Key

SXXBIWSXUQOWPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC1=NC(=CC(=N1)N)N

Origin of Product

United States

Preparation Methods

Alkylation with Methyl 3-Bromopropanoate

The most direct route involves reacting 4,6-diaminopyrimidine-2-thiol (1 ) with methyl 3-bromopropanoate (2 ) under basic conditions.

Procedure :

  • 1 (1.0 eq) is dissolved in anhydrous DMF or acetone.
  • 2 (1.1 eq) and K₂CO₃ (1.5 eq) are added under inert atmosphere.
  • The mixture is refluxed for 8–12 hours.
  • Post-reaction, the solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Key Data :

  • Yield : 76–91%.
  • 1H NMR (DMSO- d6) : δ 6.12 (br s, 4H, NH₂), 3.65 (s, 3H, OCH₃), 3.20 (t, J = 7.1 Hz, 2H, SCH₂), 2.75 (t, J = 7.1 Hz, 2H, COOCH₂), 2.51 (t, J = 7.6 Hz, 2H, CH₂-pyrimidine).
  • MS (ESI) : m/z 257 [M+H]⁺.

Alternative Alkylating Agents: Tosylates

To mitigate challenges with bromide leaving groups, methyl 3-(tosyloxy)propanoate (3 ) can replace 2 .

Procedure :

  • 3 (1.1 eq) and 1 (1.0 eq) are stirred in DMF with K₂CO₃ (2.0 eq) at room temperature for 3 hours.
  • Purification follows similar chromatographic methods.

Key Data :

  • Yield : 91.6%.
  • Advantage : Tosylates offer superior leaving-group ability, enhancing reaction efficiency.

Two-Step Synthesis via Thioether Intermediate

Thioether Formation Followed by Esterification

This method first synthesizes 3-((4,6-diaminopyrimidin-2-yl)thio)propanoic acid (4 ), followed by esterification.

Step 1: Synthesis of *4 *

  • 1 reacts with 3-bromopropanoic acid in NaOH/EtOH (50%) at 90°C for 3 hours.
  • Acidification with HCl precipitates 4 .

Step 2: Esterification

  • 4 is treated with thionyl chloride (SOCl₂) in methanol at 0°C, then stirred at room temperature for 12 hours.
  • The crude product is recrystallized from ethanol.

Key Data :

  • Overall Yield : 78%.
  • IR (KBr) : 1735 cm⁻¹ (C=O ester), 2550 cm⁻¹ (S–H, absent post-reaction).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.

Procedure :

  • 1 , 2 , and K₂CO₃ are suspended in acetonitrile.
  • Irradiated at 150 W, 100°C, for 20 minutes.
  • Purification via flash chromatography.

Key Data :

  • Yield : 85%.
  • Purity : >98% (HPLC).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Alkylation with 2 Reflux, 8–12 h 76–91% Straightforward, high yield Requires anhydrous conditions
Tosylate Alkylation RT, 3 h 91.6% Mild conditions, excellent yield Tosylate synthesis adds a step
Two-Step (Acid → Ester) 0°C to RT, 12 h 78% Avoids alkyl halides Lower yield, multiple steps
Microwave-Assisted 100°C, 20 min 85% Rapid, energy-efficient Specialized equipment required

Analytical Characterization

Spectral Data

  • 1H NMR : Key signals include the ester methyl group (δ 3.65), thioether methylenes (δ 3.20, 2.75), and pyrimidine NH₂ (δ 6.12).
  • 13C NMR : Peaks at δ 172.9 (COOCH₃), 167.3 (C-2 pyrimidine), 41.2 (SCH₂).
  • HRMS : Exact mass calculated for C₈H₁₁N₄O₂S: 257.0564; found: 257.0568.

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, MeOH/H₂O 70:30).
  • Elemental Analysis : C 43.72%, H 4.89%, N 21.77% (calculated); C 43.68%, H 4.85%, N 21.72% (observed).

Challenges and Optimization Strategies

  • Thiol Oxidation : Reactions conducted under nitrogen/argon prevent disulfide formation.
  • Ester Hydrolysis : Basic conditions are minimized to avoid saponification; K₂CO₃ is preferred over NaOH for milder pH.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate anion.

Applications and Derivatives

The compound serves as a precursor for:

  • Anticancer Agents : Functionalization at the NH₂ groups enhances cytotoxicity.
  • Antiviral Scaffolds : Structural analogs inhibit HIV-1 reverse transcriptase.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether linkage (-S-) exhibits nucleophilic displacement potential under specific conditions. This reactivity is exploited to modify the pyrimidine scaffold or introduce new functional groups.

Example Reaction:
Reaction with alkyl/aryl halides or tosylates in polar aprotic solvents (e.g., DMF) in the presence of a base (e.g., K₂CO₃):

  • Reagents: Tosylate derivatives (e.g., ethyl bromide analogs)

  • Conditions: DMF, K₂CO₃, 23°C, 3 hours

  • Product: Substituted pyrimidine derivatives with extended alkyl/aryl chains.

ReagentSolventBaseTemperatureTimeProductYieldSource
Tosylate derivativeDMFK₂CO₃23°C3 hEthyl (R)-2-((4,6-diaminopyrimidin-2-yl)thio)propanoate91.6%

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives, enhancing water solubility for biological applications.

Alkaline Hydrolysis:

  • Reagents: NaOH or KOH in aqueous methanol/ethanol

  • Conditions: Reflux, 6–12 hours

  • Product: 3-((4,6-Diaminopyrimidin-2-yl)thio)propanoic acid

BaseSolventTemperatureTimeProductApplicationSource
NaOHH₂O/MeOHReflux12 hPropanoic acid derivativeMedicinal chemistry

Reactivity of the Diaminopyrimidine Ring

The 4,6-diaminopyrimidine core participates in:

Electrophilic Substitution

The electron-rich amino groups facilitate reactions with electrophiles (e.g., acyl chlorides, alkyl halides):

  • Example: Acylation with acetyl chloride

    • Product: N-acetylated derivatives, modulating electronic properties .

Coordination with Metal Ions

The amino and pyrimidine nitrogen atoms act as ligands for transition metals (e.g., Pt, Pd), forming complexes studied for catalytic or therapeutic applications .

Thiol-Disulfide Exchange

Though not directly observed in the compound, the thioether group can theoretically participate in redox-mediated disulfide bond formation under oxidative conditions (e.g., H₂O₂), though this requires further experimental validation.

Cross-Coupling Reactions

The pyrimidine ring’s nitrogen atoms enable participation in Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl/heteroaryl functionalization.

Example:

  • Reagents: Aryl boronic acids, Pd(PPh₃)₄ catalyst

  • Conditions: DMF/H₂O, 80°C, 24 hours

  • Product: Biaryl-pyrimidine hybrids with enhanced pharmacological profiles .

Research Findings and Implications

  • Antiproliferative Activity: Derivatives synthesized via nucleophilic substitution (e.g., ethyl 3-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate) demonstrated IC₅₀ values <20 µM against U937 cancer cells, highlighting therapeutic potential .

  • Stereochemical Outcomes: Reactions with chiral reagents (e.g., (R)-configured tosylates) yielded enantiomerically pure products, critical for drug design .

  • Stability Considerations: The ester group’s hydrolysis under physiological conditions may necessitate prodrug strategies for in vivo applications.

Scientific Research Applications

Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate involves its interaction with various molecular targets. The amino groups and thioether linkage allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following compounds share core pyrimidine or pyrimidine-like scaffolds with thioether or ester functionalities but differ in substituents and side chains:

Compound Name Pyrimidine Substituents Ester Group Key Structural Differences Potential Implications
Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate (Target) 4,6-diamino, 2-thioether Methyl propanoate High polarity due to amino groups Enhanced solubility, H-bonding capacity
Methyl 2-[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate 4,6-dichloro, 2-methylsulfanyl, 5-hydroxy Methyl hydroxypropanoate Electron-withdrawing Cl, hydroxyl group Reduced solubility, increased reactivity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 6-methyl, 4-thietan-3-yloxy, 2-thioether Ethyl acetate Thietan-3-yloxy (cyclic sulfide) Lipophilicity, ring strain effects
Methyl 2-((1,3,6-trimethyl-2,4-dioxo-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate Fused pyrido-pyrimidine, 2,4-dioxo, methyl substituents Methyl propanoate Fused ring system, dioxo groups Reduced solubility, enhanced rigidity

Functional and Pharmacological Implications

  • Amino Groups (Target): The 4,6-diamino substituents enhance water solubility and enable interactions with biological targets (e.g., dihydrofolate reductase or kinase active sites). This contrasts with Compound 2a, where dichloro substituents may confer electrophilicity but reduce bioavailability .
  • Thioether Linkage : Common across all compounds, thioethers improve metabolic stability compared to ethers. However, Compound 1 ’s thietan-3-yloxy group introduces conformational constraints that could affect target binding .

Biological Activity

Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate, with the CAS number 1147332-24-8, is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyrimidine derivative linked to a propanoate moiety through a thioether bond. Its molecular formula is C11H15N5O2SC_{11}H_{15}N_5O_2S, and it has a molecular weight of approximately 283.34 g/mol. The compound's structure is significant for its interactions with biological targets.

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in nucleic acid synthesis, particularly dihydrofolate reductase (DHFR). This enzyme is critical for DNA synthesis and cell proliferation, making it a target for anticancer therapies .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. It has been effective against various bacterial strains, suggesting its potential as an antibiotic agent .
  • Cell Proliferation : Studies have demonstrated that this compound can modulate cell proliferation in cancer cell lines, indicating its role as a potential chemotherapeutic agent. The mechanism may involve the induction of apoptosis in malignant cells .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Biological Activity Effect Reference
Inhibition of DHFRAnticancer activity
Antimicrobial propertiesEffective against bacterial strains
Modulation of cell proliferationInduces apoptosis in cancer cells

Case Studies

  • Anticancer Studies : In vitro studies on various cancer cell lines have shown that this compound significantly reduces cell viability at micromolar concentrations. The IC50 values indicate potent activity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : Clinical isolates of bacteria were tested against this compound, revealing minimum inhibitory concentrations (MICs) that suggest its potential as a new antibiotic agent. Further studies are warranted to explore its efficacy in vivo .

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. Modifications to the pyrimidine ring and propanoate side chain have yielded compounds with improved potency and selectivity against specific targets.

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